N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Catalog No.
S11200722
CAS No.
M.F
C21H20N4O2S2
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-...

Product Name

N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

IUPAC Name

N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Molecular Formula

C21H20N4O2S2

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C21H20N4O2S2/c1-3-13(2)22-19(26)12-29-21-25-24-20(27-21)15-11-17(18-9-6-10-28-18)23-16-8-5-4-7-14(15)16/h4-11,13H,3,12H2,1-2H3,(H,22,26)

InChI Key

CNWMQUFTJVLDKB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4

N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a complex organic compound characterized by its unique structure that includes a butanamide moiety linked to a thiophene and quinoline derivative through an oxadiazole unit. The molecular formula of this compound is C18H22N4O2SC_{18}H_{22}N_4O_2S, which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

The chemical behavior of N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is influenced by its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The sulfur atom in the oxadiazole can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Acid-base Reactions: The amide functional group can engage in acid-base chemistry, potentially forming salts with strong acids.
  • Oxidation-reduction Reactions: The thiophene ring can undergo oxidation, which may alter the electronic properties of the compound.

Research on similar compounds suggests that derivatives of oxadiazoles and thiophenes exhibit a range of biological activities, including:

  • Antimicrobial Activity: Compounds containing thiophene and oxadiazole moieties have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some oxadiazole derivatives demonstrate cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Effects: Certain compounds in this class have been reported to reduce inflammation in preclinical studies.

The synthesis of N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide can be approached through several methods:

  • Condensation Reactions: The formation of the oxadiazole ring can be achieved through the reaction of thiophene derivatives with appropriate hydrazides or amidines.
  • Sulfanylation: Introducing the sulfanyl group may involve reactions with sulfur-containing reagents under controlled conditions.
  • Amidation: The final product can be obtained by coupling the butanamide with the synthesized oxadiazole derivative.

N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drug development targeting infectious diseases or cancer.
  • Material Science: Its unique chemical structure may lend itself to applications in organic electronics or as a dye.
  • Biochemical Research: Useful as a probe in studies investigating the biological mechanisms involving thiophene and oxadiazole derivatives.

Interaction studies involving N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide could focus on:

  • Protein Binding Assays: Understanding how this compound interacts with target proteins could elucidate its mechanism of action.
  • Cellular Uptake Studies: Investigating how effectively the compound penetrates cellular membranes could inform its bioavailability.
  • Molecular Docking Studies: Computational modeling could predict how this compound binds to specific biological targets.

Similar Compounds

Uniqueness

N-butan-2-yl-2-[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-y]sulfanyl]acetamide stands out due to its intricate combination of:

  • A butanamide backbone providing stability and solubility.
  • A thiophene ring contributing to electronic properties beneficial for biological activity.
  • An oxadiazole unit known for enhancing pharmacological profiles.

This compound's multifaceted structure positions it uniquely among similar compounds, suggesting specialized applications in drug discovery and material science.

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

424.10276824 g/mol

Monoisotopic Mass

424.10276824 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-08-2024

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